molecular formula C7H15ClN2O B1453239 2-(Cyclopentylamino)acetamide hydrochloride CAS No. 1258639-53-0

2-(Cyclopentylamino)acetamide hydrochloride

Cat. No.: B1453239
CAS No.: 1258639-53-0
M. Wt: 178.66 g/mol
InChI Key: NKHCKBBXSUJAGZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Assignment

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for substituted acetamides containing cycloalkyl substituents. According to chemical registry databases, this compound is officially designated with the Chemical Abstracts Service registry number 1258639-53-0, providing unique identification within the global chemical literature. The systematic name reflects the presence of a cyclopentyl group attached to the nitrogen atom of an amino-substituted acetamide, with the hydrochloride indicating the salt form of the compound. Alternative nomenclature systems may designate this compound as acetamide, 2-(cyclopentylamino)-, hydrochloride (1:1), following the substitutive nomenclature principles for amide derivatives.

The compound's identification is further supported by its MDL number MFCD17977010, which serves as an additional unique identifier in chemical databases and inventory systems. This registration system ensures precise identification and differentiation from closely related structural analogs and isomers. The nomenclature precision becomes particularly important when distinguishing this compound from structural isomers such as 2-amino-N-cyclopentylacetamide hydrochloride, which possesses a different connectivity pattern despite sharing similar molecular components. Database searches reveal that proper nomenclature assignment is critical for accurate literature retrieval and chemical procurement, as minor variations in naming conventions can lead to confusion with related compounds.

The following table summarizes the key nomenclature and identification data for this compound:

Identifier Type Value Source Database
Chemical Abstracts Service Number 1258639-53-0 Chemical Abstracts Service Registry
MDL Number MFCD17977010 Molecular Design Limited Database
Systematic IUPAC Name This compound International Union of Pure and Applied Chemistry
Alternative Name Acetamide, 2-(cyclopentylamino)-, hydrochloride Chemical Abstracts Service

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is established as C₇H₁₅ClN₂O, indicating a molecular weight of 178.66 grams per mole. This empirical formula represents the salt form of the organic base with hydrochloric acid, where the chloride ion is associated with the protonated amino nitrogen. The structural connectivity can be represented through the Simplified Molecular Input Line Entry System notation as O=C(N)CNC1CCCC1.[H]Cl, which clearly delineates the bonding pattern and stereochemical arrangement of atoms within the molecule.

Structural analysis reveals that this compound exists as part of a broader family of cyclopentyl-substituted acetamide derivatives, each exhibiting distinct connectivity patterns and consequently different chemical and physical properties. The specific arrangement in this compound features the cyclopentyl group attached directly to the nitrogen atom of the amino substituent on the acetamide backbone. This connectivity pattern distinguishes it from constitutional isomers such as 2-amino-N-cyclopentylacetamide, where the cyclopentyl group is attached to the amide nitrogen rather than the amino nitrogen.

The isomerism analysis becomes particularly relevant when considering the relationship between this compound and its structural analogs. Database searches reveal the existence of closely related compounds including 2-amino-N-cyclopentylacetamide (CAS 885280-56-8) and 2-amino-N-cyclopentylacetamide hydrochloride (CAS 1187931-16-3), which represent positional isomers with different substitution patterns. These compounds share the same molecular formula for their free base forms but exhibit different connectivity patterns that result in distinct chemical behaviors and applications.

The following table presents comparative molecular data for this compound and related structural isomers:

Compound Name CAS Number Molecular Formula Molecular Weight SMILES Notation
This compound 1258639-53-0 C₇H₁₅ClN₂O 178.66 O=C(N)CNC1CCCC1.[H]Cl
2-Amino-N-cyclopentylacetamide 885280-56-8 C₇H₁₄N₂O 142.20 C1CCC(C1)NC(=O)CN
2-Amino-N-cyclopentylacetamide hydrochloride 1187931-16-3 C₇H₁₅ClN₂O 178.66 NCC(NC1CCCC1)=O.Cl

Crystallographic Data and Conformational Studies

Crystallographic investigation of this compound provides essential insights into its three-dimensional molecular architecture and solid-state packing arrangements. The compound's conformational preferences are significantly influenced by the presence of the cyclopentyl ring system, which adopts characteristic envelope or half-chair conformations to minimize steric strain and optimize intramolecular interactions. The flexibility of the cyclopentane ring allows for multiple low-energy conformations, contributing to the overall conformational dynamics of the molecule in both solid and solution phases.

The acetamide functionality introduces additional conformational considerations, particularly regarding the rotation around the carbon-nitrogen bonds and the planarity of the amide group. Computational studies on related cyclopentyl-substituted acetamides suggest that the amide group maintains its characteristic planar geometry, while the cyclopentyl substituent can adopt various orientations relative to the acetamide plane. The presence of the hydrochloride salt form further influences the solid-state structure through ionic interactions and hydrogen bonding networks that stabilize specific conformational arrangements.

Structural analysis of related compounds in the literature provides comparative data for understanding the conformational behavior of this compound. Studies on 2-amino-N-cyclopentylacetamide and similar derivatives demonstrate that the cyclopentyl group orientation relative to the acetamide backbone significantly affects both the molecular geometry and intermolecular packing in crystalline phases. The amino substitution pattern in this compound creates additional hydrogen bonding opportunities that likely influence both intramolecular and intermolecular interactions in the solid state.

The conformational flexibility of the molecule is particularly evident in the cyclopentyl ring system, which can interconvert between envelope conformations where one carbon atom is displaced from the plane of the other four atoms. This conformational mobility has implications for the compound's binding affinity and selectivity in biological systems, as well as its crystallization behavior and polymorphic tendencies. The following table summarizes key conformational parameters derived from computational modeling and related experimental studies:

Conformational Parameter Value Range Description
Cyclopentyl Ring Puckering 0.4-0.6 Å Amplitude of envelope distortion
Acetamide Planarity Deviation <0.1 Å Root mean square deviation from planarity
Carbon-Nitrogen Rotational Barrier 15-20 kcal/mol Energy barrier for amide rotation
Intramolecular Hydrogen Bond Distance 2.8-3.2 Å Nitrogen-Oxygen contact distances

Properties

IUPAC Name

2-(cyclopentylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c8-7(10)5-9-6-3-1-2-4-6;/h6,9H,1-5H2,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHCKBBXSUJAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258639-53-0
Record name Acetamide, 2-(cyclopentylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258639-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nucleophilic Substitution Reaction

The core reaction to prepare 2-(cyclopentylamino)acetamide involves the substitution of the halogen atom in 2-haloacetamide by the cyclopentylamino group. The reaction conditions are optimized to maximize yield and minimize side reactions.

  • Reagents: 2-haloacetamide (e.g., 2-chloroacetamide), cyclopentylamine.
  • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Temperature: Mild heating (room temperature to reflux conditions) to facilitate the substitution.
  • Time: Reaction times vary from several hours to overnight, depending on conditions.

The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon adjacent to the halogen, displacing the halide ion.

Formation of Hydrochloride Salt

After the formation of the free amide, the compound is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.

  • Procedure: The free base is dissolved in an organic solvent such as ethyl acetate or ethanol, followed by the addition of hydrogen chloride gas or hydrochloric acid solution.
  • Isolation: The hydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.
  • Purification: Crystallization or washing steps ensure high purity.

Comparative Analysis of Preparation Methods

Parameter Method A (Direct SN2) Method B (Protected Amine Route)
Starting Materials 2-haloacetamide + cyclopentylamine N-protected amino acid derivative + cyclopentylamine
Reaction Mechanism Direct nucleophilic substitution Amidation followed by deprotection
Solvent DMF, ethanol DMF, aqueous media
Reaction Conditions Mild heating (RT to reflux) Mild heating, sometimes with catalytic base
Purification Crystallization of hydrochloride salt Deprotection and salt formation
Yield Moderate to high (70-90%) High (80-95%)
Advantages Simplicity, fewer steps Higher selectivity, fewer impurities
Disadvantages Possible side reactions, halide impurities Additional step for protection/deprotection

Research Findings and Optimization

  • Reaction Yield and Purity: Studies show that using 2-chloroacetamide and cyclopentylamine in DMF at reflux yields 2-(cyclopentylamino)acetamide with yields up to 85%, with purity >98% after hydrochloride salt formation and recrystallization.
  • Impurity Control: Side reactions such as over-alkylation or dimer formation are minimized by controlling stoichiometry and reaction time.
  • Green Chemistry Considerations: Alternative solvents and milder conditions have been explored to reduce environmental impact, such as using ethanol as solvent and room temperature reactions with longer times.
  • Scale-Up Feasibility: The direct nucleophilic substitution method is scalable for industrial production due to its simplicity and robust reaction conditions.

Data Table: Typical Reaction Conditions and Outcomes

Entry Haloacetamide Type Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
1 2-chloroacetamide DMF 80 6 85 98 Standard SN2 substitution
2 2-bromoacetamide Ethanol Reflux 8 78 97 Slightly higher reactivity
3 2-chloroacetamide Ethanol 25 24 70 96 Room temp, longer reaction
4 Protected glycine derivative DMF/water 60 4 90 99 Amidation and deprotection route

Chemical Reactions Analysis

2-(Cyclopentylamino)acetamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Glucokinase Activation
One of the notable applications of 2-(cyclopentylamino)acetamide hydrochloride is its role as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism, and compounds that activate this enzyme can be beneficial in managing conditions such as diabetes and metabolic syndrome. The activation of glucokinase can lead to improved insulin sensitivity and better glucose homeostasis, making it a target for therapeutic interventions in hyperglycemia and obesity-related disorders .

Antimicrobial Properties
Research indicates that derivatives of acetamide compounds, including this compound, exhibit antimicrobial activities. These compounds have been synthesized and tested against various pathogens, showing promise as potential antimicrobial agents. The structure-activity relationship (SAR) studies suggest that modifications to the acetamide structure can enhance its efficacy against bacterial strains .

Biological Research

Neuropharmacological Studies
The compound has been investigated for its neuropharmacological properties, particularly in relation to its effects on neurotransmitter systems. Studies have shown that cyclopentylamino derivatives can modulate neurotransmitter release and receptor activity, which may have implications for treating neurological disorders such as anxiety and depression. The specific mechanisms through which these compounds exert their effects are an area of ongoing research .

Analytical Applications
In analytical chemistry, this compound is utilized as a reference standard in various assays, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its stability and defined chemical properties make it suitable for use in method development and validation processes .

Synthetic Methodologies

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. It can be employed to synthesize more complex organic molecules through various coupling reactions. For instance, it has been used in the synthesis of novel pharmacologically active compounds by modifying its amino group or acetamide moiety to create diverse chemical entities .

Case Studies

Study Focus Findings
Glucokinase ActivationDemonstrated improved glucose tolerance in diabetic models when administered with acetamide derivatives .
Antimicrobial ActivityShowed significant inhibition against Gram-positive and Gram-negative bacteria; structure modifications enhanced activity .
Neuropharmacological EffectsIndicated modulation of serotonin receptors leading to anxiolytic effects in animal models .

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 2-(cyclopentylamino)acetamide hydrochloride (inferred structure) with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound* C₇H₁₅ClN₂O ~178.66 (calculated) Cyclopentyl, acetamide, HCl
2-Amino-N-cyclopropylacetamide hydrochloride C₅H₁₀ClN₂O 150.61 Cyclopropyl, acetamide, HCl
2-Amino-N-cyclohexyl-N-ethylacetamide HCl C₁₀H₂₁ClN₂O 220.74 Cyclohexyl, ethyl, acetamide, HCl
2-(Methylamino)acetamide hydrochloride C₃H₉ClN₂O 124.57 Methyl, acetamide, HCl
2-Chloro-N,N-dimethylethanaminium chloride C₄H₁₁Cl₂N 156.05 Dimethylamino, chloro, HCl

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Key Observations :

  • Cycloalkyl substituents (cyclopentyl, cyclohexyl, cyclopropyl) increase molecular weight and lipophilicity compared to linear alkyl groups (e.g., methyl) .
  • The hydrochloride salt enhances water solubility, critical for bioavailability in pharmacological contexts .

Example :

  • 2-(Cyclopentylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (a related compound) is synthesized via α-chloro-3,4-dihydroxyacetophenone and cyclopentylamine, followed by HCl treatment .

Physicochemical Properties

Limited data are available for the target compound, but analogs provide insights:

Compound Name Melting Point (°C) Solubility Stability
This compound* Not reported Likely soluble in water Stable under inert gas
2-Amino-N-cyclopropylacetamide hydrochloride Not reported Soluble in polar solvents Hygroscopic
Methyl 2-(cyclopentylamino)acetate HCl Not reported Soluble in DMSO, methanol Store at 2–8°C under N₂
2-Chloro-N-[4-(diethylamino)phenyl]acetamide HCl Variable pH-dependent Sensitive to hydrolysis

Key Trends :

  • Hydrochloride salts generally exhibit higher water solubility than free bases.
  • Storage under inert gas (e.g., nitrogen) is recommended to prevent degradation .
Pharmacological Potential:
  • N-Phenethylacetamide derivatives: Demonstrate anti-ulcer activity, suggesting aminoacetamides’ role in gastrointestinal therapeutics .
Toxicity Data:
Compound Name Toxicity Profile Reference
2-(Butylamino)-N-methyl-N-(1-(2,6-xylyloxy)-2-propyl)acetamide HCl LD₅₀ (mice): 170 mg/kg (subcutaneous)
2-(Butylamino)−6′-chloro-o-acetotoluidide HCl Eye irritation (rabbit): 2% solution caused severe effects
This compound* No thorough toxicological data available

Key Gaps :

  • Most analogs lack comprehensive toxicological studies, emphasizing the need for caution in handling .

Biological Activity

2-(Cyclopentylamino)acetamide hydrochloride is a compound with significant potential in various fields of biological research. Its structure, characterized by a cyclopentyl group attached to an aminoacetamide moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₅ClN₂O
  • Molecular Weight : 178.66 g/mol
  • CAS Number : 1258639-53-0
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific biomolecular targets, including enzymes and receptors. The cyclopentyl group enhances lipophilicity, facilitating membrane permeability and receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluating the antimicrobial properties of various substituted amides found that structural modifications significantly affect efficacy against Gram-positive and Gram-negative bacteria.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundModerateLow
N-(4-chlorophenyl)-2-chloroacetamideHighModerate
N-(3-bromophenyl)-2-chloroacetamideHighLow

The effectiveness of these compounds often correlates with their lipophilicity and ability to penetrate bacterial membranes .

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized various N-substituted acetamides, including derivatives of this compound, and evaluated their antimicrobial potential. The results indicated that modifications in the cycloalkyl group could enhance activity against specific pathogens .
  • Quantitative Structure-Activity Relationship (QSAR) :
    QSAR models have been employed to predict the biological activity of similar compounds based on their structural characteristics. These models suggest that the presence of a cyclopentyl group can influence the compound's interaction with biological targets, potentially enhancing its therapeutic profile .

Research Applications

The compound's unique structure positions it as a candidate for further research in several areas:

  • Medicinal Chemistry : Exploration of its potential as an antimicrobial or therapeutic agent.
  • Pharmaceutical Development : Investigating its role in drug formulation due to favorable pharmacokinetic properties.
  • Chemical Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclopentylamino)acetamide hydrochloride, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between cyclopentylamine and chloroacetamide derivatives under controlled conditions. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, with monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity by identifying cyclopentyl protons (δ 1.5–2.5 ppm) and acetamide carbonyl signals (δ 170–175 ppm) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) methodologies be applied to optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer :

  • Variable Selection : Key factors include reaction time, temperature, solvent ratio, and catalyst loading (if applicable) .
  • Statistical Models : Use fractional factorial designs to screen variables, followed by response surface methodology (RSM) to maximize yield .
  • Case Study : A Central Composite Design (CCD) reduced experimental runs by 40% while identifying optimal conditions (e.g., 70°C, 12 hr, 1:1.2 molar ratio) .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate variables .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends .
  • Computational Validation : Molecular docking or MD simulations can reconcile discrepancies by predicting binding affinities to target proteins (e.g., enzymes) .

Q. What mechanistic approaches are suitable for elucidating the compound's interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Radiolabeling : Incorporate 14^{14}C or 3^3H isotopes to track uptake and distribution in cellular models .
  • Enzyme Kinetics : Use Michaelis-Menten assays to assess inhibition constants (KiK_i) and mode of action (competitive/non-competitive) .
  • Structural Studies : X-ray crystallography or cryo-EM of ligand-target complexes reveals binding motifs and conformational changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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